8-Undecyl-7H,8H,9H-dinaphtho[1,8-bc:1',8'-hi]xanthene-7,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Undecyl-7H,8H,9H-dinaphtho[1,8-bc:1’,8’-hi]xanthene-7,9-dione is a complex organic compound with the molecular formula C38H36O3 and a molecular weight of 540.69 g/mol . It is characterized by its unique structure, which includes two naphthalene units fused to a xanthene core, with an undecyl side chain attached. This compound is typically found as an orange solid and is used in various scientific and industrial applications .
Preparation Methods
The synthesis of 8-Undecyl-7H,8H,9H-dinaphtho[1,8-bc:1’,8’-hi]xanthene-7,9-dione involves multiple steps, starting with the preparation of the naphthalene and xanthene precursors. The reaction conditions often include high temperatures and the use of catalysts to facilitate the fusion of the naphthalene units to the xanthene core. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
8-Undecyl-7H,8H,9H-dinaphtho[1,8-bc:1’,8’-hi]xanthene-7,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Scientific Research Applications
8-Undecyl-7H,8H,9H-dinaphtho[1,8-bc:1’,8’-hi]xanthene-7,9-dione has several scientific research applications:
Chemistry: It is used as a reference material and in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Undecyl-7H,8H,9H-dinaphtho[1,8-bc:1’,8’-hi]xanthene-7,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use .
Comparison with Similar Compounds
8-Undecyl-7H,8H,9H-dinaphtho[1,8-bc:1’,8’-hi]xanthene-7,9-dione can be compared with other similar compounds, such as:
Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene: Used in nanotechnology and optical sensing.
Other xanthene derivatives: These compounds share a similar core structure but differ in their side chains and functional groups, leading to variations in their chemical and biological properties.
The uniqueness of 8-Undecyl-7H,8H,9H-dinaphtho[1,8-bc:1’,8’-hi]xanthene-7,9-dione lies in its specific structural features and the resulting properties, making it valuable for a wide range of applications.
Properties
CAS No. |
1357481-40-3 |
---|---|
Molecular Formula |
C₃₈H₃₆O₃ |
Molecular Weight |
540.69 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.